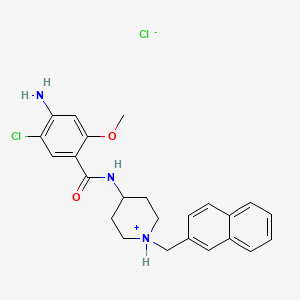![molecular formula C63H117N3O40PW12 B13771330 Dioxotungsteniooxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;1-hexadecylpyridin-1-ium;phosphoric acid CAS No. 88418-08-0](/img/structure/B13771330.png)
Dioxotungsteniooxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;1-hexadecylpyridin-1-ium;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricetylpyridinium 12-tungstophosphate is a chemical compound with the empirical formula C63H114N3O40PW12 and a molecular weight of 3790.63 . . This compound is notable for its unique structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tricetylpyridinium 12-tungstophosphate typically involves the reaction of hexadecylpyridinium chloride with 12-tungstophosphoric acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of tricetylpyridinium 12-tungstophosphate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through filtration and recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Tricetylpyridinium 12-tungstophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of tungsten.
Reduction: It can also undergo reduction reactions, leading to the formation of lower oxidation states of tungsten.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of higher oxidation states of tungsten, while reduction reactions can produce lower oxidation states .
Aplicaciones Científicas De Investigación
Tricetylpyridinium 12-tungstophosphate has a wide range of scientific research applications, including:
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and therapeutic agents.
Mecanismo De Acción
The mechanism of action of tricetylpyridinium 12-tungstophosphate involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes and proteins, influencing their activity and function. This interaction can lead to various biochemical effects, including changes in cellular processes and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antiseptic properties, commonly used in mouthwashes and toothpastes.
12-Tungstophosphoric Acid: A related compound used as a catalyst in various chemical reactions.
Uniqueness
Tricetylpyridinium 12-tungstophosphate is unique due to its combination of the pyridinium group with the 12-tungstophosphate anion. This unique structure imparts specific properties that make it valuable in diverse applications, from catalysis to biological studies .
Propiedades
Número CAS |
88418-08-0 |
|---|---|
Fórmula molecular |
C63H117N3O40PW12 |
Peso molecular |
3793.7 g/mol |
Nombre IUPAC |
dioxotungsteniooxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;1-hexadecylpyridin-1-ium;phosphoric acid |
InChI |
InChI=1S/3C21H38N.H3O4P.36O.12W/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3*15,17-18,20-21H,2-14,16,19H2,1H3;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q3*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;3*-1;;;;;;;;;;;; |
Clave InChI |
MVLWJOXDSHDXMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.OP(=O)(O)O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


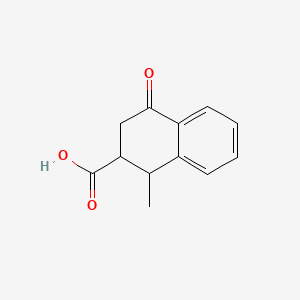
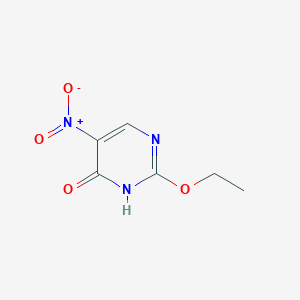
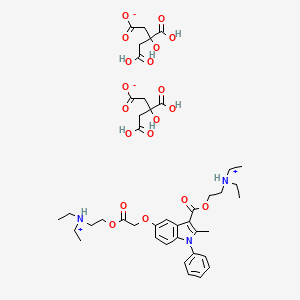
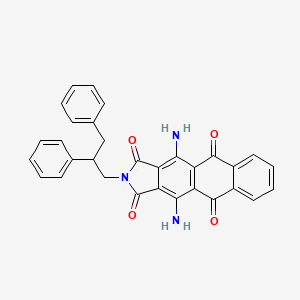
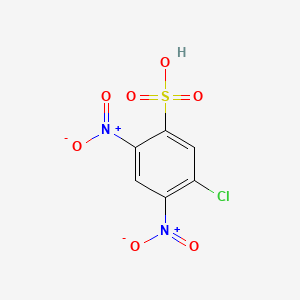
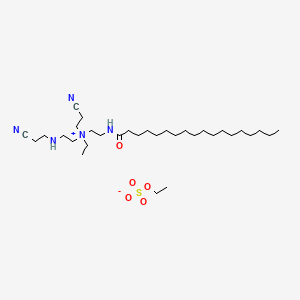
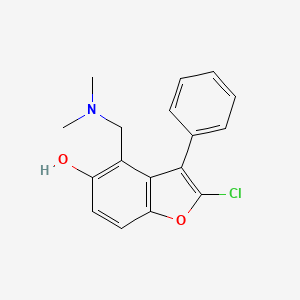
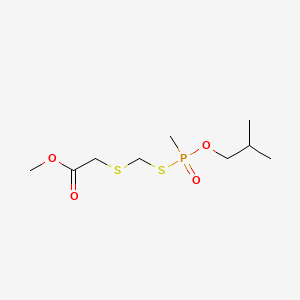
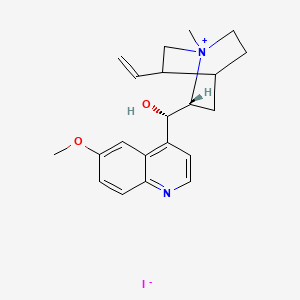
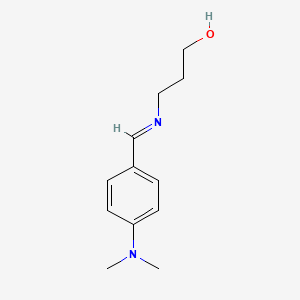
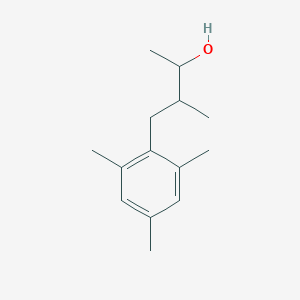
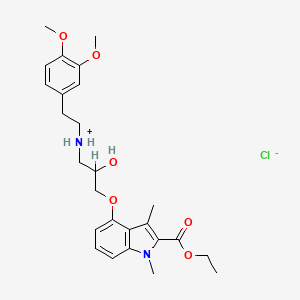
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B13771346.png)
